![molecular formula C9H11BrN2Si B13693396 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine
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Overview
Description
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a brominated pyrimidine derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The bromine atom at position 5 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the TMS-ethynyl group provides steric protection and modulates electronic properties .
Preparation Methods
The synthesis of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 5-bromo-2-iodopyrimidine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as triethylamine, to facilitate the coupling reaction . The reaction conditions generally include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles or electrophiles depending on the desired transformation
Scientific Research Applications
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl-ethynyl group can act as a reactive site for further chemical modifications, while the bromine atom can participate in halogen bonding or other interactions with biological molecules. The pathways involved in its mechanism of action are typically related to the inhibition or activation of specific enzymes or receptors, leading to changes in cellular processes or signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key compounds compared :
5-Amino-2-[(trimethylsilyl)ethynyl]pyrimidine (amino substitution at position 5)
5-Bromo-2-chloro-4-(methylthio)pyrimidine (additional chloro and methylthio groups)
5-Bromo-2-cyclopropylpyrimidine (cyclopropyl substituent at position 2)
Table 1: Structural and Property Comparison
*LogP values estimated based on substituent contributions (TMS increases hydrophobicity; polar groups like NH2 reduce LogP).
Physical and Spectral Properties
Biological Activity
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, synthesis methods, and relevant research findings.
Structural Overview
The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position. This specific arrangement enhances its reactivity and stability, making it suitable for various chemical transformations. The molecular formula is C₁₁H₁₃BrN₂Si, with a molecular weight of 255.19 g/mol.
Interaction with Biological Targets
Research indicates that this compound can interact with various biological molecules, influencing their activity. Its structure allows it to act as a pharmacophore, which may lead to applications in drug design aimed at developing new therapeutic agents. The presence of the trimethylsilyl group enhances reactivity, facilitating further chemical modifications that can yield derivatives with improved biological profiles.
Potential Applications:
- Antiviral Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties, particularly against viruses like HIV and HCV. These compounds can inhibit viral replication by targeting specific viral enzymes .
- Antimalarial Activity: Structural analogs have been explored for their potential to inhibit Plasmodium falciparum, the parasite responsible for malaria. Modifications to the pyrimidine scaffold have shown varying degrees of efficacy in preliminary assays .
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for high yields and purity. The method is advantageous for both laboratory and industrial applications, enabling the production of this compound for further biological testing .
Case Study 1: Antiviral Properties
A study examined several pyrimidine derivatives for their antiviral activity against HIV. Among them, a compound structurally related to this compound demonstrated significant inhibition of viral replication with an EC₅₀ value of approximately 3.98 μM, indicating its potential as a lead compound for further development .
Case Study 2: Antimalarial Efficacy
In another investigation focused on antimalarial activity, derivatives of pyrimidines were synthesized and tested against P. falciparum. Although this compound itself was not directly tested, related compounds showed promising results in inhibiting the growth of the malaria parasite, suggesting that modifications to this scaffold could yield effective antimalarial agents .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrimidine ring with bromine and trimethylsilyl group | Potential antiviral and antimalarial effects |
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine | Similar structure but with tert-butyldimethylsiloxy | Varying stability and reactivity profiles |
5-Ethynylpyrimidine | Lacks trimethylsilyl group | Less reactive; potential for different applications |
5-Bromo-2-(trimethylsilyl)furan | Furan ring instead of pyrimidine | Altered electronic properties |
Properties
Molecular Formula |
C9H11BrN2Si |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrN2Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,1-3H3 |
InChI Key |
KWLZDUMSZSENOR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=N1)Br |
Origin of Product |
United States |
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